1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride
Overview
Description
1-[4-(3-Chlorophenyl)-1-piperazinyl]-3-(2-methylphenoxy)-2-propanol hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group and a propanol moiety linked to a methylphenoxy group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with 2-methylphenoxypropanol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Chlorophenyl)-1-piperazinyl]-3-(2-methylphenoxy)-2-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[4-(3-Chlorophenyl)-1-piperazinyl]-3-(2-methylphenoxy)-2-propanol hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies related to receptor binding and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in treating various disorders.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
Comparison: Compared to similar compounds, 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride exhibits unique properties due to the presence of the methylphenoxy group. This structural feature enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2.ClH/c1-16-5-2-3-8-20(16)25-15-19(24)14-22-9-11-23(12-10-22)18-7-4-6-17(21)13-18;/h2-8,13,19,24H,9-12,14-15H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZADWWVFJKYKLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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